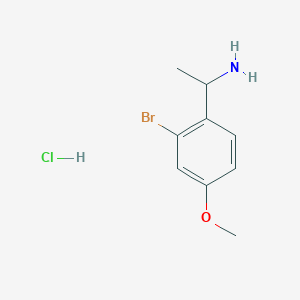

1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride

Description

Chemical Structure: The compound features a benzene ring substituted with a bromine atom at position 2 and a methoxy group at position 4, with an ethanamine side chain at position 1. The hydrochloride salt enhances its stability and solubility. CAS No.: 1955523-32-6 Molecular Formula: C₉H₁₁BrNO·HCl Molecular Weight: 278.56 g/mol (calculated from formula). Purity: 95% (as per commercial availability) .

This compound is a brominated arylalkylamine derivative, structurally analogous to bioactive phenethylamines.

Properties

IUPAC Name |

1-(2-bromo-4-methoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c1-6(11)8-4-3-7(12-2)5-9(8)10;/h3-6H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPJNVXQPPZCEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)OC)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride typically involves the bromination of 4-methoxyphenylacetic acid, followed by amination and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the amination step may involve the use of ammonia or an amine derivative under controlled temperature and pH conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of 1-(2-hydroxy-4-methoxyphenyl)ethan-1-amine or 1-(2-amino-4-methoxyphenyl)ethan-1-amine.

Oxidation: Formation of 1-(2-bromo-4-methoxyphenyl)ethanone or 1-(2-bromo-4-methoxyphenyl)ethanal.

Reduction: Formation of 1-(2-bromo-4-methoxyphenyl)ethanol or 1-(2-bromo-4-methoxyphenyl)ethanamine.

Scientific Research Applications

1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as its role in the development of new drugs or as a precursor to pharmacologically active compounds.

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups on the benzene ring can influence the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors by acting as an agonist, antagonist, or inhibitor, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Key Structural and Functional Differences

a) Halogen and Substituent Positioning

- Bromine Position : Moving bromine from position 2 (target compound) to 4 (e.g., 2-(4-Bromophenyl)ethan-1-amine hydrochloride) reduces steric hindrance but alters electronic effects on the aromatic ring .

- Methoxy Group : The 4-methoxy group in the target compound enhances electron-donating effects compared to 2-methoxy in 1-(4-Bromo-2-methoxyphenyl)ethan-1-amine, influencing solubility and receptor interactions .

b) Aromatic Core Variations

- Pyridine vs.

c) Halogen Type

- Bromine vs.

Implications for Research and Development

- Drug Design : The 2-bromo-4-methoxy substitution in the target compound may optimize binding to serotonin or dopamine receptors, as seen in related phenethylamines .

- Synthetic Challenges : Introducing bromine and methoxy groups in specific positions requires regioselective synthesis, such as using directed ortho-metalation or protecting group strategies .

- Physicochemical Properties : The hydrochloride salt form improves aqueous solubility, critical for in vivo studies, while bulkier halogens (e.g., Br) may enhance blood-brain barrier penetration compared to Cl or F .

Biological Activity

1-(2-Bromo-4-methoxyphenyl)ethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features, which include a bromine atom and a methoxy group on the phenyl ring. This compound is categorized as a chiral amine and has been studied for its potential biological activities, particularly in relation to neuropharmacology and therapeutic applications.

The molecular formula of this compound is C₉H₁₃BrClNO, with a molecular weight of approximately 266.56 g/mol. Its structure is significant for its interactions with biological systems, particularly within neurotransmitter pathways.

Neurotransmitter Interaction

Research indicates that this compound exhibits notable effects on neurotransmitter systems, particularly serotonin and dopamine pathways. These interactions suggest potential applications in treating various neuropsychiatric disorders. The compound may act by modulating receptor activity or inhibiting reuptake mechanisms, contributing to its pharmacological profile.

Pharmacological Studies

Several studies have focused on the pharmacological properties of this compound:

- Serotonergic Activity : It has been shown to influence serotonin receptors, which are crucial in mood regulation and anxiety disorders.

- Dopaminergic Effects : The compound may also affect dopamine pathways, implicating its role in conditions such as depression and schizophrenia.

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound, it is essential to compare it with structurally similar compounds. Below is a table summarizing these comparisons:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Bromo-2-methoxyphenyl ethanamine | Bromine at position 3, methoxy group | Antidepressant properties |

| 4-Methylphenyl ethanamine | Methyl substitution on phenyl ring | Stimulant effects |

| 2-(4-Bromo-phenyl)ethanamine | Bromine at para position | Potential neuroprotective effects |

| 3-Chloro-2-methoxyphenyl ethanamine | Chlorine instead of bromine | Varying receptor affinities |

This comparison highlights the unique substitution pattern of this compound, which may confer specific biological activities not observed in other similar compounds.

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of this compound:

- Neuropharmacological Studies : In vitro assays demonstrated that the compound interacts with serotonin receptors, leading to increased serotonin levels in synaptic clefts, which could alleviate symptoms of depression.

- Animal Models : In vivo studies using rodent models showed that administration of the compound resulted in significant reductions in anxiety-like behaviors, suggesting anxiolytic properties.

- Potential Therapeutic Applications : Given its interaction with neurotransmitter systems, researchers are exploring its potential as a treatment for mood disorders and other psychiatric conditions. Further studies are needed to elucidate its full pharmacological profile and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.